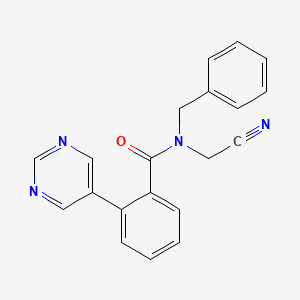
N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyanomethyl group (a nitrile attached to a CH2 group), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and an amide group (a carbonyl group attached to a nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is likely to contribute to the overall stability of the molecule due to the aromaticity of the benzene ring. The cyanomethyl group could introduce some polarity to the molecule, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile and amide groups, both of which are polar and can participate in a variety of chemical reactions. The benzyl group might also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the nitrile and amide could increase its solubility in polar solvents. The aromatic benzyl group could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial and Antitumor Activities : Studies have been dedicated to synthesizing novel derivatives and evaluating their biological activities. For instance, the synthesis of coumarin derivatives has shown potential antimicrobial activity (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds designed for targeting histone deacetylase (HDAC) have demonstrated significant antitumor activity in vitro, highlighting the therapeutic potential of such compounds (Zhou et al., 2008).
Kinesin Spindle Protein (KSP) Inhibition : The discovery of compounds like AZD4877, which inhibits KSP, illustrates the potential for developing new anticancer agents. These compounds have shown to arrest cancer cells in mitosis, leading to cellular death, showcasing the promise in cancer treatment (Theoclitou et al., 2011).
Aldose Reductase Inhibition and Antioxidant Activity : Pyrido[1,2-a]pyrimidin-4-one derivatives have been explored for their inhibitory activity against aldose reductase, alongside exhibiting antioxidant properties. Such compounds could have applications in treating complications arising from diabetes and oxidative stress-related diseases (La Motta et al., 2007).
Molecular Design and Mechanistic Insights
Molecular Docking and SAR Analysis : The synthesis and evaluation of novel compounds also involve molecular docking and structure-activity relationship (SAR) analysis to understand their mechanism of action. For example, benzopyrimidinone derivatives have been synthesized and analyzed for their potential as anti-tyrosinase agents, providing insights into their interaction with biological targets (Chortani et al., 2019).
Electron Transporting Materials : Compounds containing pyrimidine have been investigated for their use as electron-transporting materials in electronic devices. The development of such compounds with high electron mobility and triplet energy suggests applications in the fabrication of organic light-emitting diodes (OLEDs) (Yin et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-pyrimidin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c21-10-11-24(14-16-6-2-1-3-7-16)20(25)19-9-5-4-8-18(19)17-12-22-15-23-13-17/h1-9,12-13,15H,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSWDFVHQZRQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=CC=C2C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2463377.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2463378.png)
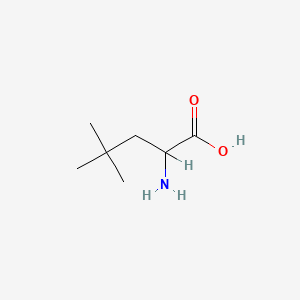
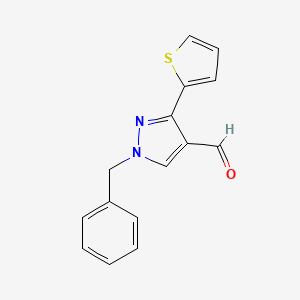

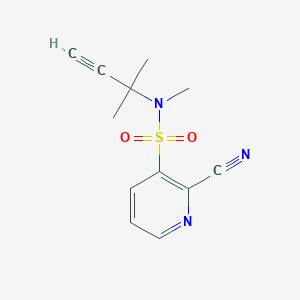

![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)
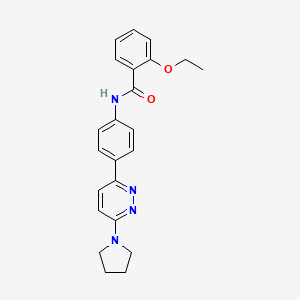
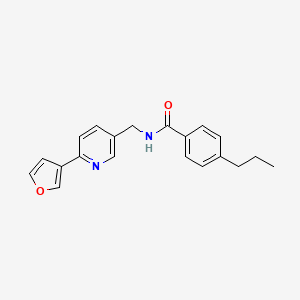
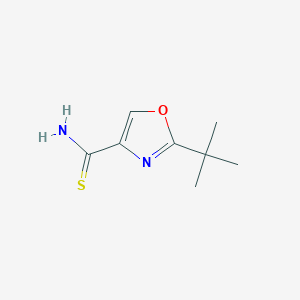

![5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2463397.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)